6-(trifluoromethyl)-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one
Description
Properties
Molecular Formula |
C8H6F3N3O |
|---|---|
Molecular Weight |
217.15 g/mol |
IUPAC Name |
6-(trifluoromethyl)-3,4-dihydro-1H-pyrido[2,3-b]pyrazin-2-one |
InChI |
InChI=1S/C8H6F3N3O/c9-8(10,11)5-2-1-4-7(14-5)12-3-6(15)13-4/h1-2H,3H2,(H,12,14)(H,13,15) |
InChI Key |
YKUMBJANLXYQGG-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)NC2=C(N1)N=C(C=C2)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(trifluoromethyl)-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one typically involves the reaction of trifluoromethylated alkenes with pyrazolones. This reaction is chemo- and regioselective, leading to the formation of the desired compound under mild conditions . The reaction conditions often include the use of specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production methods for this compound are designed to be scalable and efficient. The process involves the use of readily available starting materials and optimized reaction conditions to minimize byproducts and maximize yield . The synthesis route is straightforward, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
6-(trifluoromethyl)-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents to ensure selectivity and efficiency .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds with different functional groups .
Scientific Research Applications
Pharmaceutical Applications
1. Antimicrobial Activity
Research has indicated that compounds similar to 6-(trifluoromethyl)-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one exhibit antimicrobial properties. A study demonstrated that derivatives of this compound showed significant activity against various bacterial strains, suggesting potential use in developing new antibiotics .
2. Anticancer Properties
The compound has been investigated for its anticancer effects. In vitro studies revealed that it inhibits the proliferation of cancer cells by inducing apoptosis. A notable case study involved testing on human cancer cell lines where the compound exhibited a dose-dependent response .
| Study | Cell Line | IC50 (µM) | Effect |
|---|---|---|---|
| Study A | HeLa | 15 | Apoptosis induction |
| Study B | MCF-7 | 20 | Cell cycle arrest |
3. Neurological Research
Recent findings suggest that this compound may have neuroprotective effects. It has been shown to reduce oxidative stress in neuronal cells, indicating its potential in treating neurodegenerative diseases such as Alzheimer's .
Agrochemical Applications
1. Pesticidal Activity
The trifluoromethyl group enhances the lipophilicity of the compound, making it effective as a pesticide. Field trials have shown that formulations containing this compound can effectively control pests while being less toxic to non-target organisms .
| Trial | Pest Type | Efficacy (%) | Application Rate (g/ha) |
|---|---|---|---|
| Trial 1 | Aphids | 85 | 200 |
| Trial 2 | Beetles | 90 | 250 |
Material Science Applications
1. Coatings and Polymers
Due to its chemical stability and resistance to degradation, this compound is being explored as an additive for coatings and polymers. It enhances the thermal stability and chemical resistance of materials used in harsh environments .
Mechanism of Action
The mechanism of action of 6-(trifluoromethyl)-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action include signal transduction pathways that regulate cellular processes such as proliferation, apoptosis, and migration .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Substituent Effects
The table below highlights key structural differences between the target compound and analogs:
Key Observations:
- Substituent Position and Activity : The trifluoromethyl group at position 6 in the target compound enhances KRAS inhibition by promoting covalent interactions with cysteine residues . In contrast, CC-223’s bulky 2-hydroxypropan-2-yl and methoxycyclohexyl groups optimize mTOR binding .
- Electron-Withdrawing Groups : The -CF₃ group improves metabolic stability compared to methyl or iodine substituents (e.g., 3,4-dihydro-7-iodo analog in ).
- Heterocyclic Additions : Triazole or pyrrolopyridine substituents (e.g., and ) shift biological targets to kinases like PB2 or ETS-driven cancers.
Pharmacological and Pharmacokinetic Comparisons
Table 2: Pharmacological Properties
*Estimated based on structural analogs in .
Key Findings:
- Potency: CC-223 exhibits sub-nanomolar inhibition of mTOR, reflecting its optimized binding to the kinase’s ATP-binding pocket . The target compound’s KRAS inhibition is inferred to be potent due to covalent binding mechanisms .
- Solubility : Compounds with polar substituents (e.g., hydroxypropan-2-yl in CC-223) show lower solubility, necessitating formulation improvements . The trifluoromethyl group in the target compound balances lipophilicity and solubility.
Biological Activity
6-(Trifluoromethyl)-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one is a heterocyclic compound notable for its unique bicyclic structure, which consists of both pyridine and pyrazine moieties. This compound has garnered attention in medicinal chemistry due to its potential biological activities and therapeutic applications.
- Molecular Formula : C₈H₆F₃N₃O
- Molecular Weight : Approximately 217.15 g/mol
- CAS Number : 1823330-10-4
The presence of the trifluoromethyl group enhances the compound's lipophilicity, which may play a significant role in its biological activity and pharmacological profile .
Biological Activity
Research indicates that this compound exhibits various biological activities:
Anticancer Activity
Several studies have explored the anticancer potential of this compound. For instance:
- Mechanism of Action : The compound has been shown to inhibit key signaling pathways involved in cancer cell proliferation. It acts by targeting receptor tyrosine kinases (RTKs) and inhibiting RAF kinase activity, which is crucial in several cancer types including melanoma and colorectal cancer .
- In Vitro Studies : In vitro assays demonstrated that this compound exhibits cytotoxic effects against multiple cancer cell lines. For example, it was evaluated against A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cell lines, showing significant inhibitory effects with IC50 values indicating potent activity .
The mechanisms underlying the biological activities of this compound are still being elucidated. Interaction studies have highlighted its binding affinity to various biological targets, suggesting that further investigations are needed to fully understand its pharmacokinetics and pharmacodynamics .
Structure-Activity Relationship (SAR)
The structural characteristics of this compound significantly influence its biological activity. The trifluoromethyl group not only enhances lipophilicity but may also alter electronic properties that affect reactivity and binding affinity to target proteins. Comparative studies with structurally similar compounds have shown that slight modifications can lead to substantial changes in biological efficacy .
Table 1: Biological Activity Summary
| Activity Type | Target Cell Lines | IC50 Values (μM) | Reference |
|---|---|---|---|
| Anticancer | A549 | 1.06 ± 0.16 | |
| MCF-7 | 1.23 ± 0.18 | ||
| HeLa | 2.73 ± 0.33 | ||
| Inhibition of RAF | - | - |
Notable Research Findings
- Inhibition of c-Met Kinase : In a study focusing on similar compounds, the inhibition of c-Met kinase was highlighted as a critical mechanism for anticancer activity, suggesting that derivatives of this compound could be developed as effective c-Met inhibitors .
- Potential for Derivative Development : The versatility in synthesizing derivatives from this compound opens avenues for enhancing its biological properties or creating novel compounds with improved efficacy against specific targets in cancer therapy .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 6-(trifluoromethyl)-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one, and how do structural analogs inform its preparation?
- Methodology : Synthesis of pyrido[2,3-b]pyrazin-2(1H)-one derivatives typically involves cyclization of substituted pyridine precursors with hydrazine derivatives. For example, halogenated intermediates (e.g., 6-chloro analogs) can undergo nucleophilic substitution with trifluoromethyl groups using Cu-mediated cross-coupling or trifluoromethylation reagents like TMSCF₃ . Structural analogs (e.g., 6-methyl or 6-bromo derivatives) highlight the importance of optimizing reaction temperatures (80–120°C) and catalysts (e.g., Pd or Cu) to achieve high yields .
Q. How should researchers handle and store this compound to ensure stability?
- Methodology : Store at -20°C in airtight containers under inert gas (e.g., argon) to prevent degradation. Use personal protective equipment (PPE), including nitrile gloves and safety goggles, during handling. Stability studies on related compounds (e.g., CC-223) confirm ≥4-year stability under these conditions .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C/¹⁹F) identifies substituent positions and confirms trifluoromethyl integration. High-Resolution Mass Spectrometry (HRMS) validates molecular weight, while UV-Vis spectroscopy (λmax ~313 nm) monitors electronic transitions in the pyrazinone core .
Advanced Research Questions
Q. How does the trifluoromethyl group influence mTOR kinase inhibition compared to methyl or hydroxypropyl substituents in analogs like CC-223 or onatasertib?
- Methodology : The trifluoromethyl group enhances metabolic stability and lipophilicity, potentially improving blood-brain barrier penetration compared to polar groups (e.g., hydroxypropyl in CC-223). Use kinase inhibition assays (e.g., ADP-Glo™) to compare IC₅₀ values. CC-223, a structural analog, shows mTOR IC₅₀ = 16 nM, while trifluoromethyl derivatives may require adjusted assay conditions (e.g., ATP concentration) to account for altered binding kinetics .
Q. What experimental strategies address discrepancies in cellular efficacy between in vitro and in vivo models?
- Methodology : Pharmacokinetic (PK) profiling in rodent models can resolve bioavailability issues. For example, CC-223 showed reduced efficacy in vivo due to rapid clearance, prompting formulation optimization (e.g., solid dispersions for enhanced solubility). Pair in vitro cytotoxicity assays (e.g., MTT in cancer cell lines) with PK/PD modeling to correlate drug exposure and target engagement .
Q. How can researchers validate target selectivity against related kinases (e.g., DNA-PK or PI3K)?
- Methodology : Use kinase profiling panels (e.g., Eurofins KinaseProfiler) to assess off-target effects. For example, CC-115 (a related compound) inhibits both mTOR and DNA-PK, requiring structural modifications (e.g., altering the pyridine substituent) to enhance selectivity. Computational docking studies (e.g., using AutoDock Vina) can predict binding poses and guide SAR .
Q. What are the challenges in formulating this compound for preclinical studies, and how are they mitigated?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
